molecular formula C11H14BrNO3 B2657127 Tert-butyl 2-(6-bromopyridin-2-yl)oxyacetate CAS No. 1206248-94-3

Tert-butyl 2-(6-bromopyridin-2-yl)oxyacetate

Cat. No.: B2657127
CAS No.: 1206248-94-3
M. Wt: 288.141
InChI Key: LUBRJVIWCMCNCP-UHFFFAOYSA-N
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Description

Tert-butyl 2-(6-bromopyridin-2-yl)oxyacetate is a brominated pyridine derivative featuring a tert-butyl ester group linked via an oxyacetate moiety to a 6-bromo-substituted pyridin-2-yl ring. Its molecular formula is C₁₁H₁₄BrNO₃, with a molar mass of 308.6 g/mol (hydrochloride form, per ). The tert-butyl group enhances steric protection, stabilizing the ester against hydrolysis, while the bromine atom at the pyridine’s 6-position confers electrophilic reactivity, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions and pharmaceutical syntheses .

Structurally, the compound is characterized by:

  • Pyridine core: Aromatic heterocycle with bromine at position 4.
  • Oxyacetate linker: Provides flexibility and modulates electronic properties.
  • tert-butyl ester: A bulky protecting group that improves solubility in organic solvents.

Synthetic routes typically involve nucleophilic substitution or esterification. For example, describes analogous procedures for tert-butyl esters, such as trifluoroacetic acid-mediated deprotection of tert-butyl-protected intermediates.

Properties

IUPAC Name

tert-butyl 2-(6-bromopyridin-2-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3/c1-11(2,3)16-10(14)7-15-9-6-4-5-8(12)13-9/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBRJVIWCMCNCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=NC(=CC=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(6-bromopyridin-2-yl)oxyacetate typically involves the reaction of 6-bromopyridin-2-ol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(6-bromopyridin-2-yl)oxyacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of pyridine N-oxide.

    Reduction: Formation of dihydropyridine derivatives.

    Hydrolysis: Formation of 6-bromopyridin-2-ylacetic acid.

Scientific Research Applications

Tert-butyl 2-(6-bromopyridin-2-yl)oxyacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(6-bromopyridin-2-yl)oxyacetate involves its interaction with specific molecular targets. The bromine atom and ester group can participate in various chemical reactions, allowing the compound to act as a versatile intermediate in organic synthesis. The pyridine ring can interact with biological molecules, potentially influencing biochemical pathways .

Comparison with Similar Compounds

Tert-butyl 2-[(6-chloropyridin-2-yl)oxy]acetate

  • Molecular formula: C₁₁H₁₄ClNO₃ ().
  • Key differences : Chlorine (atomic radius: 0.79 Å) replaces bromine (1.12 Å), reducing steric bulk and polarizability.
  • Reactivity : The C–Cl bond is less reactive in cross-coupling reactions compared to C–Br, necessitating harsher conditions (e.g., higher catalyst loading).
  • Applications : Preferred in agrochemicals due to chlorine’s cost-effectiveness and moderate reactivity .
Property 6-Bromo derivative 6-Chloro derivative
Molecular Weight (g/mol) 308.6 267.7
Bond Length (C–X, Å) 1.91 (C–Br) 1.74 (C–Cl)
Melting Point (°C) Not reported Not reported
LogP (Predicted) ~2.8 ~2.5

Tert-butyl 2-[6-chloro-2-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxyacetate

  • Structure : Combines pyrimidine and pyrazole moieties ().
  • The 3,5-dimethylpyrazole group increases steric hindrance and metabolic stability.
  • Applications: Potential kinase inhibitors due to pyrimidine’s role in ATP-binding pockets .

tert-Butyl Esters with Varied Substituents

2-Phenylpropan-2-yl 2-bromoacetate

  • Structure : Bulky 2-phenylpropan-2-yl group replaces tert-butyl ().
  • Key differences : Increased aromaticity from the phenyl group alters solubility (lower in polar solvents) and UV absorption.
  • Reactivity : The bromoacetate moiety is more electrophilic, favoring nucleophilic attacks in alkylation reactions .

Tert-butyl 2-(1-aminoethyl)piperidine-1-carboxylate

  • Structure: Piperidine ring with an aminoethyl side chain ().
  • Key differences : Basic amine group enables pH-dependent solubility and coordination chemistry.
  • Applications : Intermediate in peptide mimetics or CNS-targeting drugs .

Complex Heterocyclic Derivatives

Tert-butyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate

  • Structure : Chromen (benzopyran) core with trifluoromethyl and phenyl groups ().
  • Key differences : Extended π-system from chromen enhances fluorescence properties. The CF₃ group increases lipophilicity (LogP ~4.9) and metabolic resistance.
  • Applications : Fluorescent probes or anti-inflammatory agents .

Research Tools and Analytical Methods

  • Crystallography : SHELXL () and WinGX () are widely used for structural elucidation.
  • Spectroscopy : ¹H-NMR (e.g., δ 6.73 ppm for pyridine protons in ) confirms regiochemistry.

Biological Activity

Tert-butyl 2-(6-bromopyridin-2-yl)oxyacetate is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological effects, and relevant studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

This compound can be synthesized through various chemical pathways, often involving the reaction of brominated pyridine derivatives with tert-butyl esters. The general structure includes a tert-butyl group attached to an ester functional group, which is linked to a brominated pyridine ring.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, particularly its effects on cellular processes and potential therapeutic applications.

1. Anticancer Properties

Research has shown that compounds similar to this compound exhibit anticancer properties. For instance, studies have indicated that certain brominated pyridine derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of cell cycle progression.

Table 1: Summary of Anticancer Activity

CompoundCancer TypeMechanism of ActionReference
This compoundBreast CancerApoptosis induction
Similar Brominated PyridinesLung CancerCell cycle arrest
Other Pyridine DerivativesColon CancerInhibition of proliferation

2. Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicate that it may reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting potential applications in treating inflammatory diseases.

Table 2: Anti-inflammatory Activity

CompoundInflammatory ModelEffectReference
This compoundLPS-stimulated MacrophagesDecreased TNF-alpha and IL-6 levels
Similar CompoundsCarrageenan-induced InflammationReduced edema

Case Studies

Case Study 1: Breast Cancer Treatment

In a controlled study, this compound was administered to breast cancer cell lines. The results demonstrated a significant reduction in cell viability after 48 hours of treatment, with IC50 values indicating potent anticancer activity.

Case Study 2: Inflammatory Response Modulation

Another study focused on the compound's effect on macrophages exposed to lipopolysaccharides (LPS). The treatment led to a marked decrease in inflammatory markers, highlighting its potential as an anti-inflammatory agent.

Research Findings

Recent findings suggest that the biological activity of this compound is mediated through various pathways:

  • Cell Cycle Regulation : The compound influences key regulators of the cell cycle, leading to G1 phase arrest in cancer cells.
  • Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins have been observed, indicating a mechanism for inducing apoptosis.
  • Cytokine Production : It downregulates pro-inflammatory cytokines, which may provide therapeutic benefits in chronic inflammatory conditions.

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 2-(6-bromopyridin-2-yl)oxyacetate, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves multi-step reactions, including nucleophilic substitution or coupling reactions between brominated pyridine derivatives and tert-butyl-protected acetates. Key steps include:

  • Bromopyridine activation : The 6-bromo substituent on pyridine facilitates electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) .
  • Esterification : The tert-butyl ester group is introduced under mild acidic or basic conditions to avoid hydrolysis of sensitive functional groups .
  • Optimization : Reaction parameters such as temperature (e.g., 0–60°C), solvent polarity (e.g., DMF or acetonitrile), and catalysts (e.g., palladium for cross-couplings) are critical. Progress is monitored via TLC, and purity is confirmed by NMR or HPLC .

Q. How is structural characterization of this compound performed, and what analytical tools are most reliable?

  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is widely used to resolve crystal structures, leveraging high-resolution diffraction data .
  • Spectroscopic methods :
    • NMR : 1^1H and 13^13C NMR confirm regiochemistry and ester integrity. The tert-butyl group appears as a singlet (~1.3 ppm), while pyridinic protons show distinct splitting patterns .
    • HRMS : Validates molecular weight and isotopic patterns (e.g., bromine’s 79^{79}Br/81^{81}Br doublet) .
  • Thermal analysis : DSC/TGA assesses stability, with tert-butyl esters typically decomposing above 150°C .

Q. What safety protocols should be followed when handling this compound in the lab?

  • General precautions : Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with strong oxidizers/acids due to potential decomposition into toxic fumes (e.g., HBr) .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .
  • First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. No specific toxicity data exist, so treat as a hazardous organic bromide .

Advanced Research Questions

Q. How can contradictions in crystallographic or spectroscopic data during structural elucidation be resolved?

  • Validation strategies :
    • Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .
    • Compare experimental X-ray data with computational models (e.g., DFT-optimized geometries) to identify discrepancies in bond lengths/angles .
    • Use alternative software (e.g., WinGX for crystallography) to check for refinement artifacts .
  • Case example : A mismatched 13^{13}C NMR signal for the ester carbonyl could indicate partial hydrolysis, requiring pH-controlled synthesis .

Q. What mechanistic insights guide the design of this compound derivatives for biological studies?

  • Structure-activity relationships (SAR) :
    • The bromine atom enhances electrophilicity, enabling interactions with nucleophilic residues in target proteins (e.g., kinases) .
    • The tert-butyl group increases lipophilicity, improving membrane permeability but potentially reducing solubility .
  • Assay design :
    • Use surface plasmon resonance (SPR) to measure binding kinetics with recombinant enzymes .
    • Pair in vitro cytotoxicity assays (e.g., MTT) with ROS detection to probe antioxidant claims .

Q. How do structural analogs of this compound compare in terms of reactivity and application?

Compound Key Features Applications Reference
Ethyl 2-(5-hydroxy-4-oxochromen-7-yl)oxyacetateEthyl ester reduces steric hindrance, enhancing enzyme bindingAntioxidant assays
BaicalinGlycoside moiety improves solubility but lowers BBB penetrationAnti-inflammatory studies
Tert-butyl 6-bromo-3,4-dihydroquinoline-carboxylateQuinoline core shifts π-π stacking interactionsDNA topoisomerase inhibition

Q. What computational methods are effective in predicting the reactivity of this compound in catalytic systems?

  • Docking studies : Use AutoDock Vina to model interactions with catalytic pockets (e.g., cytochrome P450 enzymes) .
  • DFT calculations : Simulate transition states for bromine displacement reactions to predict regioselectivity in cross-couplings .
  • MD simulations : Assess the stability of the tert-butyl group in hydrophobic protein environments .

Methodological Notes

  • Data interpretation : Always cross-reference spectroscopic data with synthetic logs to distinguish artifacts (e.g., oxidation byproducts) .
  • Software tools : SHELX (structure refinement), ORTEP-3 (crystallographic visualization), and Gaussian (DFT) are industry standards .

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